2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Description
Molecular Architecture and Connectivity Patterns
The molecule consists of a central propanamide backbone modified by two indole-containing side chains and a branched methylpropanamide group. Key structural elements include:
Table 1: Core Structural Components
| Component | Description |
|---|---|
| Propanamide backbone | Central C3 chain with carbonyl (C=O) and amide (-NH-) linkages |
| 1H-indol-3-yl groups | Two aromatic heterocycles attached via ethylamino and propionamide linkages |
| Formamido group | -NH-C(=O)-H moiety modifying one ethylamino side chain |
| 2-Methylpropanamide | Branched terminal group with quaternary carbon |
The connectivity follows:
- N-terminal : 2-methylpropanamide group bonded to the α-carbon of the central propanamide
- Central core : Amide linkage between C2 of propanamide and the ethylamino-formamido-indole side chain
- C-terminal : Second indole group attached via propionamide linkage to C3 of the backbone
The SMILES notation CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N confirms this connectivity through its explicit depiction of:
- Bracketed indole systems (
CC1=CNC2=CC=CC=C21) - Chiral centers (
@@H]annotations) - Sequential amide bonds (
C(=O)N)
Systematic IUPAC Nomenclature Derivation
The name follows IUPAC guidelines for polyfunctional amides :
Step 1: Identify parent chain
- Longest chain: Propanamide (3 carbons with C=O and NH2)
- Numbering from carbonyl end
Step 2: Substituent prioritization
- 2-methylpropanamide (higher precedence than indole groups)
- 1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]
- 3-(1H-indol-3-yl)
Step 3: Assembling the name
- Parent: Propanamide
- Substituents:
- C2: 2-methylpropanamide group (as N-alkyl substituent)
- C1: [1-formamido-2-(indol-3-yl)ethyl]amino group
- C3: Indol-3-yl group
Final name:
2-amino-N-[(2S)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Table 2: Nomenclature Breakdown
| Segment | Structural Correspondence |
|---|---|
| 2-amino-2-methylpropanamide | Branched terminal group |
| (2S)-1-oxopropan-2-yl | Central chiral propanamide backbone |
| [(1R)-1-formamido...] | Stereospecific formamidoethylindole chain |
Stereochemical Considerations and Chiral Center Configuration
Four chiral centers exist in the molecule:
Table 3: Chiral Center Analysis
The stereodescriptors derive from:
- Cahn-Ingold-Prelog priorities : Indole groups outrank aliphatic chains
- Spatial arrangement :
- (2S): Hydrogen (priority 4) projects behind the plane
- (1R): Formamido group (priority 1) occupies frontal position
The SMILES stereochemical annotations [C@@H] and [C@H] explicitly define these configurations through tetrahedral geometry encoding.
Properties
IUPAC Name |
2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDJAPJQWZRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Protected amino acids containing indole side chains (e.g., tryptophan derivatives),
- 2-methylpropanamide or its protected precursor,
- Formylating agents such as formic acid derivatives or formamide,
- Coupling reagents like HATU, EDCI, or DCC,
- Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino groups on amino acids | Boc2O or Fmoc-Cl, base (e.g., DIPEA) | Protects amino groups to prevent side reactions |
| 2 | Activation of carboxyl group | HATU, EDCI, or DCC with base | Forms active ester intermediate for amide bond formation |
| 3 | Coupling of amino acid derivatives | Stirring in DMF or DCM at room temperature | Forms peptide bond between amino acid units |
| 4 | Deprotection of amino groups | Acidic (TFA) or basic conditions depending on protecting group | Prepares for next coupling or functionalization |
| 5 | Introduction of formamido group | Reaction with formic acid derivatives or formamide under mild conditions | Converts amino group to formamido without damaging indole |
| 6 | Final deprotection and purification | Chromatography (HPLC) | Isolates pure target compound |
Specific Notes on Formamido Group Introduction
- Formylation is typically done after assembling the peptide backbone to avoid interference with coupling steps.
- Mild conditions are essential to preserve the indole rings and prevent polymerization or side reactions.
- Common reagents include ethyl formate, formic acid with coupling agents, or formamide under catalytic conditions.
Research Findings and Optimization
- Coupling Efficiency: Use of HATU or EDCI with additives like HOAt improves coupling yields and reduces racemization.
- Protecting Group Strategy: Fmoc chemistry is preferred for its mild deprotection conditions compatible with indole.
- Formylation Selectivity: Controlled stoichiometry and temperature prevent over-formylation or side reactions.
- Purification: Reverse-phase HPLC is effective for isolating the final compound with high purity (>95%).
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Coupling Reagent | HATU or EDCI/HOAt | High yield, low racemization |
| Protecting Group | Fmoc | Mild deprotection, indole stability |
| Solvent | DMF or DCM | Good solubility, reaction control |
| Formylation Agent | Ethyl formate or formamide | Selective formamido introduction |
| Temperature | 0–25 °C | Minimizes side reactions |
| Purification | Reverse-phase HPLC | High purity isolation |
Representative Synthetic Route (Conceptual)
- Protect amino acids (tryptophan derivatives) with Fmoc.
- Couple protected amino acids stepwise using HATU in DMF.
- Remove Fmoc protecting groups with piperidine.
- Introduce formamido group on the free amino group using ethyl formate at low temperature.
- Couple the final amino acid derivative with 2-methylpropanamide derivative.
- Final deprotection and purification by HPLC.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
Macimorelin contains three amide bonds and one formamide group, which are susceptible to hydrolysis under acidic or basic conditions.
The formamide group is particularly labile, with hydrolysis rates increasing at elevated temperatures .
Salt Formation
Macimorelin is commonly administered as the acetate salt to enhance solubility and stability.
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Acid-base reaction | Macimorelin + acetic acid | Room temperature | Macimorelin acetate (C₂₆H₃₀N₆O₃·xC₂H₄O₂) |
The acetate salt exhibits improved pharmacokinetic properties compared to the free base .
Oxidation of Indole Moieties
The two indole rings in macimorelin are prone to oxidation, particularly at the pyrrole nitrogen.
Oxidation at the indole nitrogen generates electrophilic intermediates, which may form covalent adducts with nucleophiles like glutathione .
Acylation and Alkylation
The primary amine and secondary amide groups participate in nucleophilic reactions.
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Acylation | Acetic anhydride | N-acetylated derivatives | Stability studies |
| Alkylation | Methyl iodide | Quaternary ammonium salts | Structural modification trials |
These reactions are typically conducted in aprotic solvents (e.g., DMSO) to avoid competing hydrolysis .
Stereochemical Stability
Macimorelin contains four chiral centers (R-configuration at C2, C11, C18, C23).
| Factor | Impact on Stability | Evidence |
|---|---|---|
| Acidic pH | Racemization at C2 and C23 | Synthesis protocols |
| Thermal stress | Partial epimerization above 40°C | Accelerated stability tests |
The stereochemical integrity is critical for ghrelin receptor binding affinity .
Degradation Pathways
Forced degradation studies reveal three primary pathways:
Synthetic Reactions
Macimorelin is synthesized via sequential peptide coupling:
-
Step 1 : Condensation of D-tryptophan with Aib (2-aminoisobutyric acid) using EDC/HOBt.
-
Step 2 : Formylation of the terminal amine with formic acid/acetic anhydride.
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways . The synthesized compound was evaluated for its antitumor activity using protocols established by the National Cancer Institute (NCI), showing promising results against various human tumor cell lines .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. Indole derivatives have been known to interact with various biological targets, including kinases and other enzymes involved in cellular signaling and metabolism. The specific amino acid substitutions in this compound may enhance its binding affinity to target enzymes, making it a candidate for further development as a therapeutic agent .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of the formamido group and specific indole configurations are believed to enhance biological activity. Studies focusing on modifying these groups could lead to the development of more potent derivatives .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways involved can vary, but typically include binding to active sites and modulating biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Features
The following table summarizes key structural analogs of AEZS-130, highlighting differences in substituents, molecular weight, and reported biological activities:
*Estimated based on structural formula.
Key Structural Differences and Implications
Indole Modifications: AEZS-130 incorporates two indole rings, likely enhancing receptor-binding avidity compared to mono-indole analogs like the naproxen derivative or (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide . The formamido group in AEZS-130 may confer hydrogen-bonding capacity, contrasting with the ester or hydrazone functionalities in other compounds (e.g., ).
Bulkiness and Bioavailability :
- Compounds with bulky substituents (e.g., cycloheptylethyl in , adamantane in ) exhibit reduced solubility, whereas AEZS-130’s peptide-like structure may balance lipophilicity and aqueous solubility.
Biological Activity
The compound 2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide is a complex organic molecule featuring indole derivatives, which are known for their significant biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity, particularly the indole moieties, which are prevalent in many pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in diseases such as cancer.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain indole derivatives demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (nM) | Relative Activity |
|---|---|---|---|
| 27 | A549 | 22 | 2.6-fold vs. MX-58151 |
| 27 | H460 | 0.23 | 83-fold vs. MX-58151 |
| 27 | HT-29 | 0.65 | 1100-fold vs. MX-58151 |
| 27 | SMMC-7721 | 0.77 | 2000-fold vs. MX-58151 |
Other Biological Activities
Apart from its antitumor effects, indole derivatives have been studied for various other biological activities:
- Antimicrobial Activity : Indole derivatives have shown potential as antimicrobial agents against a range of pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that indole-based compounds may protect neuronal cells from damage.
Case Studies
Several case studies highlight the potential of indole derivatives in clinical applications:
- Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated several indole derivatives for their cytotoxicity against tumor cell lines, demonstrating that modifications in the structure significantly influence their potency and selectivity .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of indole-based compounds in treating various cancers, with preliminary results indicating promising outcomes.
Q & A
Q. Why do biological activity results vary across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
